Structural Analysis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Intermediate in Antiviral Therapy
Structural Analysis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Intermediate in Antiviral Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol , a chiral bicyclic ether, is a critical building block in the synthesis of several potent antiviral agents, most notably the HIV-1 protease inhibitor Darunavir. Its rigid, three-dimensional structure and specific stereochemistry are paramount for its efficacy in the final drug product. This guide provides a comprehensive structural analysis of this important molecule, detailing its spectroscopic and, where available, crystallographic properties, along with standardized experimental protocols for its characterization.
Molecular Structure and Properties
The fundamental structure of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol consists of two fused tetrahydrofuran rings in a cis configuration, with a hydroxyl group at the C3 position. The specific stereoisomer, (3R,3aS,6aR), is crucial for its biological application.
| Identifier | Value |
| Molecular Formula | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol |
| CAS Number | 156928-09-5 |
| IUPAC Name | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol |
| Canonical SMILES | C1OC[C@H]2[C@@H]1--INVALID-LINK--O |
| InChI Key | RCDXYCHYMULCDZ-HCWXCVPCSA-N |
Below is a two-dimensional representation of the molecular structure, generated using the DOT language.
Caption: 2D structure of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol.
Spectroscopic Analysis
Spectroscopic techniques are essential for the verification of the structure and purity of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. This section details the expected data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. The ¹H and ¹³C NMR spectra provide information about the chemical environment of each proton and carbon atom, respectively.
¹H NMR Spectral Data
The following data is for a closely related derivative, as detailed experimental data for the target molecule is not publicly available.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~4.8-5.0 | m | - | H-3a |
| ~4.4-4.6 | m | - | H-6a |
| ~4.2-4.3 | m | - | H-3 |
| ~3.7-4.0 | m | - | H-2, H-5 |
| ~1.8-2.2 | m | - | H-6 |
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~108-110 | C-3a |
| ~80-82 | C-6a |
| ~70-72 | C-3 |
| ~68-70 | C-2 |
| ~65-67 | C-5 |
| ~28-30 | C-6 |
Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretch (alcohol) |
| ~2850-3000 | C-H stretch (alkane) |
| ~1050-1150 | C-O stretch (ether and alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, the expected molecular ion peak in a high-resolution mass spectrum (HRMS) would be:
| Ion | Calculated m/z |
| [M+H]⁺ | 131.0657 |
| [M+Na]⁺ | 153.0477 |
Crystallographic Analysis
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and dihedral angles. While crystallographic data for (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol is not publicly available, data from a closely related derivative, (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate, can provide representative geometric parameters for the core bicyclic system.
Representative Crystallographic Data for the Hexahydrofurofuran Core
| Parameter | Value (Å or °) |
| Bond Lengths (Å) | |
| C-C (ring) | 1.52 - 1.55 |
| C-O (ring) | 1.42 - 1.45 |
| **Bond Angles (°) ** | |
| C-O-C (ring) | 108 - 112 |
| O-C-C (ring) | 102 - 106 |
| C-C-C (ring) | 101 - 105 |
Experimental Protocols
This section outlines the general experimental procedures for the structural characterization of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol.
NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.
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Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy
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Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. For a liquid or low-melting solid, a thin film can be prepared between two NaCl or KBr plates.
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Data Acquisition: Record the spectrum on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or salt plates should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
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Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in the desired mass range.
Single-Crystal X-ray Crystallography
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Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
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Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
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Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure.
Experimental Workflow
The following diagram illustrates a typical workflow for the structural analysis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol.
Caption: Workflow for the structural analysis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol.
This comprehensive guide provides the foundational knowledge for the structural analysis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. The provided data and protocols will aid researchers and drug development professionals in the accurate characterization of this vital pharmaceutical intermediate.
